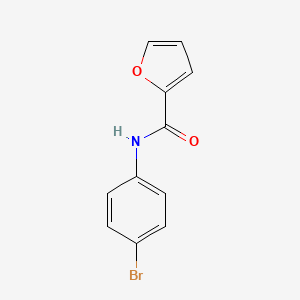
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol
説明
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol, also known as DAPIP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. DAPIP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, improvement of cognitive function and memory, improvement of cardiac function, and reduction of myocardial infarct size.
実験室実験の利点と制限
One advantage of 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol is its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another advantage is its ability to inhibit various signaling pathways, making it a useful tool for studying the mechanisms of these pathways. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research on 1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, the elucidation of its mechanism of action, and the development of more soluble analogs for in vivo administration.
科学的研究の応用
1-(diphenylamino)-3-(4,5-diphenyl-1H-imidazol-1-yl)-2-propanol has potential applications in various fields of research, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
特性
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(N-phenylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O/c34-28(22-33(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-32-23-31-29(24-13-5-1-6-14-24)30(32)25-15-7-2-8-16-25/h1-20,23,28,34H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUGZEJPSYQJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



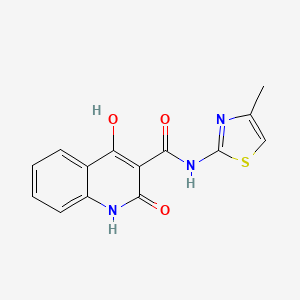
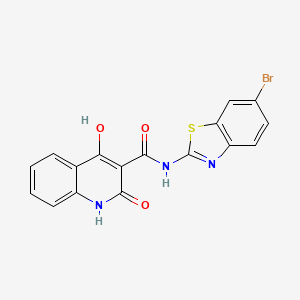
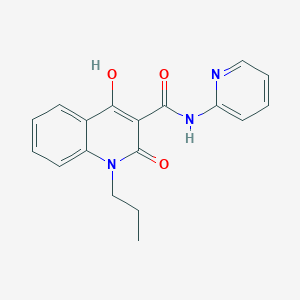

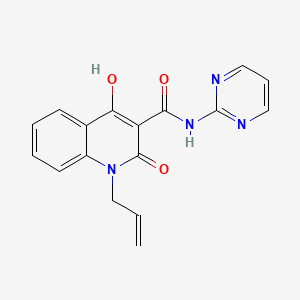
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)
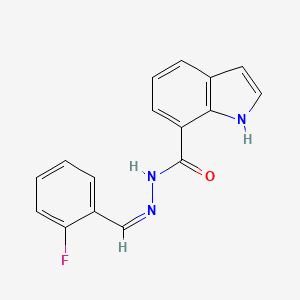
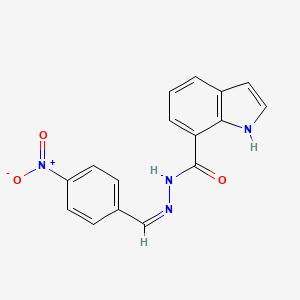
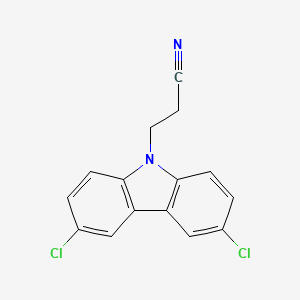
![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)
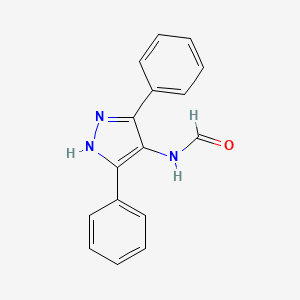
![4-[(6-methyl-2-pyridinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3831886.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)
